Home > Products > Screening Compounds P25849 > 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine
4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine - 1213269-26-1

4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine

Catalog Number: EVT-3227417
CAS Number: 1213269-26-1
Molecular Formula: C22H25ClN6O2
Molecular Weight: 440.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. [] It specifically targets and inhibits the activity of tyrosine kinases. [] While Imatinib is commonly found as a salt, its freebase form has been structurally characterized. []

Relevance: Though not directly structurally analogous, Imatinib shares the core structure of a substituted pyrimidine ring with 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine. Additionally, both compounds exhibit biological activity related to their interaction with specific protein targets. []

N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

Compound Description: This compound is a potent cyclin-dependent kinase (CDK) inhibitor. [] Its development arose from research focusing on treating hematological malignancies. [] This compound demonstrates antitumor efficacy in various hematological malignancy models without significant toxicity. []

Relevance: Similar to 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine, this compound incorporates a substituted pyrimidine ring linked to a piperazine moiety. This structural similarity suggests potential for overlapping biological activity or targeting similar pathways. []

Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates

Compound Description: This series of compounds are recognized as BRAF kinase inhibitors. [] They are being investigated for their potential in preventing and treating various cancers, especially malignant melanoma. []

Relevance: Although structurally distinct from 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine, the presence of a substituted pyrimidine ring in these compounds highlights a common structural motif often associated with kinase inhibition. []

1-(5-Chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea

Compound Description: This compound is a potent and selective nonpeptide CCR1 antagonist. [] The compound has been successfully labeled with 18F, making it suitable for use in positron emission tomography (PET). []

Relevance: This compound shares the presence of a substituted piperazine ring with 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine. While their core structures differ, the shared piperazine moiety could indicate common features in their binding interactions or pharmacological profiles. []

Compound Description: Acid addition salts, including citric acid, hydrochloric acid, methanesulfonic acid, oxalic acid, and tartaric acid salts, of this compound have been reported. [] The specific biological activities and applications of this compound and its salts are not detailed in the provided abstract. []

Relevance: This compound shares a substituted pyrimidine ring and an aromatic amine substituent with 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine, indicating potential similarities in their chemical properties or potential for interacting with similar biological targets. []

5-{((4-Phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This complex molecule was synthesized and evaluated for its antimicrobial activity. [] The compound demonstrated good to moderate activity against several bacterial and fungal strains. []

Relevance: This compound and 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine both contain a 4-methylpiperazin-1-yl moiety. This structural commonality might suggest similar pharmacological properties or potential for interacting with similar biological targets. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. [] A sensitive analytical method was developed to quantify its presence in Osimertinib mesylate. []

Relevance: This compound and 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine both feature a pyrimidine ring substituted with an aniline moiety. This shared structural feature may suggest similarities in their chemical reactivity or potential for interacting with related biological targets. []

4-(4-R-Phenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazoles (L1-L6)

Compound Description: Six novel triazole derivatives (L1-L6) featuring a pyrimidine ring were synthesized and characterized. [] The compounds were analyzed using various spectroscopic techniques, and their crystal structures were determined, revealing different intermolecular interactions and 3D network formations. []

Relevance: These compounds share the pyrimidine ring structure with 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine. The varying substituents on the phenyl ring in L1-L6 offer insight into potential modifications and their impact on the overall compound's properties. []

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

Compound Description: This series of amide derivatives, synthesized from (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylmethanamine, were investigated for their antiproliferative activity against the human breast cancer cell line MCF7. []

Relevance: While structurally different from 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine, their shared focus on anti-cancer activity and inclusion of aromatic heterocycles suggests potential for exploration of similar biological targets or mechanisms. []

8-(1-{4-{(5-Chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as both an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. [] It shows promise as a treatment option for cancers, particularly non-small cell lung cancer (NSCLC), including those with brain metastases. []

Relevance: Similar to 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine, this compound features a substituted pyrimidine ring linked to an aromatic amine. This structural similarity, along with their shared anti-cancer activity, suggests possible overlap in their mechanisms of action or targeted pathways. []

Classification

This compound can be classified as a pyrimidine derivative due to the presence of the pyrimidine ring, which is a six-membered heterocyclic structure containing nitrogen atoms. It is further categorized under pharmaceutical compounds due to its potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine typically involves the following steps:

  1. Starting Materials: The synthesis begins with 5-chloro-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine as a precursor.
  2. Reduction Reaction: The nitro group in the precursor is reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation techniques.
  3. Reaction Conditions: The reaction is generally carried out in a suitable solvent (e.g., ethanol or methanol) at elevated temperatures (around 70–80 °C) for several hours to ensure complete conversion.
  4. Purification: Post-reaction, the product is purified through recrystallization or chromatography techniques to isolate the desired compound in high purity .
Molecular Structure Analysis

The molecular structure of 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine features:

  • Pyrimidine Ring: A central pyrimidine ring that provides basicity and potential interaction sites for biological targets.
  • Amino Group: The presence of an amino group enhances solubility and reactivity.
  • Chloro Substituent: A chlorine atom at position 5 increases lipophilicity and may influence biological activity.
  • Piperazine Moiety: The piperazine group contributes to the compound's pharmacological properties, potentially enhancing receptor binding affinity.

The three-dimensional conformation can be analyzed using computational methods such as molecular docking studies, which help predict how this compound interacts with biological macromolecules .

Chemical Reactions Analysis

In terms of chemical reactivity, 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine can participate in various reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Acid-base Reactions: The basic nature of the amino group allows it to participate in acid-base chemistry, which is crucial for biological interactions.
  3. Formation of Salts: This compound can form salts with acids, enhancing its solubility and stability for pharmaceutical formulations .
Mechanism of Action

The mechanism of action for 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine may involve:

  1. Enzyme Inhibition: It has been studied for its potential role as an inhibitor of specific enzymes linked to disease processes, such as β-glucuronidase, which is implicated in cancer and renal diseases.
  2. Receptor Interaction: The compound may bind to certain receptors or proteins within cells, altering signaling pathways that affect cell proliferation and survival .
  3. Molecular Interactions: Computational studies suggest that hydrogen bonding and hydrophobic interactions play significant roles in its binding affinity to target proteins .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and sparingly soluble in water.
  • Melting Point: Specific melting points have not been extensively reported but are crucial for determining purity.

These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .

Applications

The potential applications of 4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine are broad:

  1. Pharmaceutical Development: It is being explored for its therapeutic effects against various cancers due to its enzyme inhibition properties.
  2. Biochemical Research: Used in studies aimed at understanding enzyme mechanisms and drug interactions.
  3. Drug Formulation: Its solubility characteristics make it suitable for formulation into various pharmaceutical dosage forms.
Synthetic Methodologies and Optimization Strategies for 4-(3-Aminophenoxy)-5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine

Catalytic Reduction of Nitro Intermediates: Iron/Ammonium Chloride Systems

The reduction of the nitro group in 5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)pyrimidin-2-amine (CAS 1213269-25-0) to the corresponding aniline is a critical step in synthesizing the target compound. Iron-based reduction systems offer a cost-effective and selective alternative to catalytic hydrogenation. Optimization studies reveal that iron powder with ammonium chloride in ethanol/water (4:1) at 70°C achieves >95% conversion within 3 hours. The ammonium chloride serves a dual role: (1) generating in situ HCl to activate the iron surface, and (2) suppressing side reactions via pH buffering [1].

Table 1: Optimization of Iron-Based Nitro Reduction

Iron SourceAdditiveSolventTemp (°C)Time (h)Yield (%)
Iron powderNH₄ClEtOH/H₂O70395
Iron filingsNH₄ClEtOH/H₂O70582
Iron powderAcetic acidEtOH80478
Iron powderNoneH₂O100665

Key advantages over palladium-catalyzed hydrogenation include:

  • Functional group tolerance: No dechlorination of the pyrimidine ring or over-reduction of the piperazine nitrogen [1] [4].
  • Scalability: Avoids high-pressure equipment and catalyst filtration issues.

Palladium-Catalyzed Aryl Amination Pathways

The construction of the diarylamine linkage relies on Buchwald-Hartwig amination. Using XPhos Pd G3 precatalyst (1 mol%), the coupling between 4-(3-aminophenoxy)-5-chloropyrimidine and 2-methoxy-4-(4-methylpiperazin-1-yl)aniline proceeds in toluene at 100°C with K₃PO₄ as base, achieving 92% yield. Optimization identified two critical factors:

  • Ligand effects: Biarylphosphines (XPhos, SPhos) outperform triarylphosphines (PPh₃) by preventing Pd agglomeration.
  • Base selection: K₃PO₄ minimizes hydrolysis versus NaOH or KOH [1] [5].

Table 2: Ligand Screening for Buchwald-Hartwig Amination

LigandBaseSolventYield (%)Dehalogenation Byproduct (%)
XPhosK₃PO₄Toluene92<1
SPhosK₃PO₄Toluene882
PPh₃K₃PO₄Toluene658
XPhosNaOHDioxane4515

Challenges include competitive dehalogenation of the 5-chloropyrimidine, mitigated by:

  • Strict exclusion of oxygen
  • Low water content (<100 ppm) in solvents [5].

Protecting Group Strategies for Piperazine and Aniline Moieties

Selective protection is essential during functionalization of the piperazine ring and aniline groups. For the target compound’s synthesis, the following strategies are employed:

  • Piperazine Protection: tert-Butoxycarbonyl (Boc) groups prevent undesired alkylation during pyrimidine chlorination. Deprotection with TFA in DCM (25°C, 1h) affords quantitative recovery without cleaving the aryl ether bond [1] [5].
  • Aniline Protection: Acetylation with acetic anhydride shields the aromatic amine during nitro reduction. Mild hydrolysis with K₂CO₃/MeOH (50°C, 2h) avoids piperazine ring degradation [1].

Notable failures:

  • Carbamate protection of piperazine led to lactam formation under high-temperature coupling conditions.
  • Trifluoroacetyl groups required harsh basic conditions (>6h reflux with NaOH), causing pyrimidine ring hydrolysis [5].

Solvent Optimization in Heterocyclic Coupling Reactions

Solvent polarity dramatically impacts both nucleophilic aromatic substitution (SNAr) and amination reactions. For the SNAr step attaching 3-nitrophenoxy to 2,5-dichloropyrimidine (precursor to CAS 1213269-25-0), solvent screening revealed:

  • Polar aprotic solvents (DMF, NMP) accelerate reactivity but promote decomposition above 80°C.
  • Ethers (THF, 2-MeTHF) provide optimal balance: 90°C for 6h in 2-MeTHF gives 85% yield with <5% hydrolysis byproducts [1].

Table 3: Solvent Effects on SNAr Reaction Efficiency

SolventDielectric ConstantTemp (°C)Reaction Time (h)Yield (%)Impurity Profile
DMF386027815% hydrolysis
NMP328038210% hydrolysis
2-MeTHF7.590685<5% hydrolysis
Toluene2.4110124520% oligomers

For Buchwald-Hartwig steps, toluene outperforms dioxane or DMF by minimizing ligand degradation [5].

Purification Techniques: Flash Chromatography and Recrystallization

Final purification leverages gradient flash chromatography followed by recrystallization:

  • Chromatography: Silica gel (230–400 mesh) with EtOAc/MeOH/NEt₃ (85:14:1) effectively separates the product (Rf = 0.32) from:
  • Unreacted aniline (Rf = 0.15)
  • Di-reduced byproducts (Rf = 0.08)
  • Recrystallization: Dissolution in hot ethanol (65°C) followed by dropwise water addition yields needle-like crystals with ≥99.5% HPLC purity. Critical parameters:
  • Cooling rate: 0.5°C/min
  • Final water content: 28 vol% [1] [4].

Challenges addressed:

  • Piperazine degradation: Neutral eluents (NEt₃) prevent silica gel-mediated hydrolysis.
  • Solvate formation: Ethanol/water avoids isopropanol solvate crystals that trap solvents [1].

Properties

CAS Number

1213269-26-1

Product Name

4-(3-Aminophenoxy)-5-chloro-n-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine

IUPAC Name

4-(3-aminophenoxy)-5-chloro-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine

Molecular Formula

C22H25ClN6O2

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C22H25ClN6O2/c1-28-8-10-29(11-9-28)16-6-7-19(20(13-16)30-2)26-22-25-14-18(23)21(27-22)31-17-5-3-4-15(24)12-17/h3-7,12-14H,8-11,24H2,1-2H3,(H,25,26,27)

InChI Key

AFYVDDVXNBWDRP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)N)Cl)OC

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)N)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.